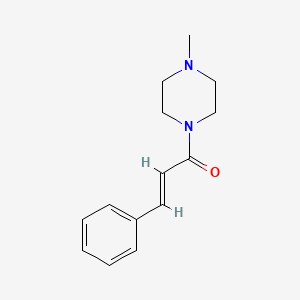

1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-15-9-11-16(12-10-15)14(17)8-7-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHSQTIJJCSBBW-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201536 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthesis of 3-Phenylpropenoyl Chloride

The precursor 3-phenylpropenoyl chloride is synthesized via chlorination of cinnamic acid using thionyl chloride (SOCl₂) or oxalyl chloride. For example:

Acylation Reaction

4-Methylpiperazine reacts with 3-phenylpropenoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) to scavenge HCl:

Optimized Conditions :

Aldol Condensation-Mediated Enone Formation

Synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-one

4-Methylpiperazine undergoes nucleophilic substitution with chloroacetone in the presence of potassium carbonate (K₂CO₃):

Conditions :

Condensation with Benzaldehyde

The ketone reacts with benzaldehyde under basic conditions (NaOH/EtOH) to form the α,β-unsaturated system:

Challenges :

-

Competing self-condensation of benzaldehyde

-

Yield: 50–55% (due to side reactions)

Wittig Reaction for Enone Construction

Ylide Generation

Benzyltriphenylphosphonium bromide reacts with n-butyllithium (n-BuLi) to form the ylide:

Coupling with 1-(4-Methylpiperazin-1-yl)propan-2-one

The ylide reacts with the ketone to form the enone:

Advantages :

Catalytic Hydrogenation in Intermediate Refinement

Nitro Reduction for Precursor Synthesis

As demonstrated in the hydrogenation of 1-methyl-4-(4-nitrophenyl)piperazine, Pd/C or Raney Ni catalysts enable high-yield reductions:

Conditions :

Application to Propenone Synthesis

Hydrogenation refines intermediates in multi-step syntheses, such as reducing nitroenones to aminoketones prior to piperazine coupling.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| N-Acylation | 0–5°C, TEA/DCM | 78–82% | High purity, scalable | Acyl chloride handling required |

| Aldol Condensation | NaOH/EtOH, reflux | 50–55% | Low-cost reagents | Competing side reactions |

| Wittig Reaction | THF, rt | 70–75% | Stereoselective, mild conditions | Phosphine oxide byproduct |

| Hydrogenation | H₂/Pd/C, rt | 90–95% | Clean, high-yield | Requires pressurized equipment |

Chemical Reactions Analysis

1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.

Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several analogs, differing primarily in substituents on the piperazine ring and aromatic systems. Key structural differences and their implications are outlined below:

Key Observations :

- Aromatic Substituents: Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity of the propenone core, favoring covalent interactions with biological nucleophiles . Natural analogs like Cardamonin use hydroxyl/methoxy groups for hydrogen bonding, enabling antioxidant effects .

- Core Variations: PQIP replaces propenone with imidazopyrazine and cyclobutyl groups, enabling unique kinase-binding modes compared to the parent compound .

Pharmacological Activity Comparisons

Kinase Inhibition

- Its piperazine moiety may enhance binding to active/inactive kinase conformations, similar to PQIP .

- PQIP: Binds to intermediate kinase conformations (activation loop extended, C-helix inactive), inhibiting IR/IGF-1R with IC₅₀ values in the nanomolar range .

- Cardamonin : Exhibits anti-tumor activity (IC₅₀ ~10–20 µM) via NF-κB pathway inhibition, unrelated to kinase targeting .

Anticancer Potential

- The target compound’s synthetic analogs (e.g., 4'-Fluorochalcone) show moderate cytotoxicity, while Cardamonin’s natural scaffold provides broader anti-inflammatory and antimicrobial effects .

Physicochemical and ADME Properties

| Property | This compound | 4'-Fluorochalcone | Cardamonin |

|---|---|---|---|

| Molecular Weight | ~285 g/mol | 238 g/mol | 268 g/mol |

| logP (Predicted) | ~2.1 | ~3.5 | ~2.8 |

| Solubility | Moderate (DMSO-soluble) | Low | High in DMSO |

| Metabolic Stability | Moderate (piperazine demethylation likely) | High | Low (rapid glucuronidation) |

Key Insights :

- The 4-methylpiperazine group improves solubility compared to non-polar analogs like 4'-Fluorochalcone .

- Cardamonin’s hydroxyl groups facilitate rapid metabolism, limiting bioavailability compared to synthetic derivatives .

Biological Activity

1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a methyl group and a phenyl-propenone moiety. Its molecular formula is CHNO, with a molecular weight of approximately 230.31 g/mol. The propenone functional group contributes to its reactivity and potential biological activities, making it a valuable intermediate in pharmaceutical development.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism of action may involve the inhibition of enzymes critical for bacterial cell wall synthesis, which could lead to its antimicrobial effects. Additionally, the compound may interact with various molecular targets, including receptors and enzymes, thereby modulating their activity.

Antimicrobial Activity

In vitro studies have demonstrated that this compound has notable antimicrobial activity against a range of bacterial strains. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis pathways.

Antifungal Activity

The antifungal properties of this compound have also been investigated. It displays effectiveness against various fungal pathogens, indicating its potential as an antifungal agent in therapeutic applications.

The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors. This binding can inhibit enzyme activity or alter receptor signaling pathways, leading to the observed antimicrobial and antifungal effects. For instance, it may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis, contributing to its therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Various derivatives have been synthesized to explore modifications that enhance potency and selectivity against specific targets. The presence of the piperazine ring and phenyl-propenone moiety appears essential for maintaining biological activity while allowing for further chemical modifications .

Comparative Analysis

A comparison with other related compounds highlights the unique properties of this compound:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one | Structure | Exhibits antimicrobial activity |

| 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole | Structure | High affinity for α1-adrenergic receptors |

| 3-(4-Chloro-phenyl)-1-(4-methyl-piperazin-1-yl)-propenone | Structure | Potentially similar biological activities |

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Antimicrobial Efficacy : A study reported significant inhibition of bacterial growth in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Antifungal Activity : Another investigation revealed that the compound effectively reduced fungal load in infected animal models, suggesting potential for therapeutic use in fungal infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methyl-piperazin-1-yl)-3-phenyl-propenone, and how are intermediates purified?

- Methodology : Synthesis typically involves multi-step reactions, starting with condensation of 4-methylpiperazine with a phenylpropenone precursor. Key steps include nucleophilic substitution and ketone formation under reflux conditions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., using ethanol). Yield optimization requires controlled temperatures (60–80°C) and anhydrous solvents like tetrahydrofuran (THF) .

- Key Data :

- Intermediate melting points: 187–190°C (observed in related piperazine derivatives) .

- Purity verification: HPLC (>95% purity) and NMR (absence of proton signals for impurities) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms piperazine ring protons (δ 2.3–3.5 ppm) and α,β-unsaturated ketone protons (δ 6.5–7.8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 283.1912 for C₁₅H₂₀N₂O) .

- IR Spectroscopy : Stretching bands for C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

- Methodology :

- Solubility: Tested in DMSO, ethanol, and aqueous buffers (pH 7.4) via UV-Vis spectroscopy.

- Stability: Incubate at 37°C in PBS or simulated gastric fluid, followed by LC-MS analysis to detect degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in piperazine-substituted propenone synthesis?

- Methodology :

- Catalyst Screening : Use Pd/C or CuI for coupling reactions; optimize molar ratios (e.g., 1:1.2 for amine:ketone).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine.

- Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps .

- Data Contradictions : Some studies report lower yields (<50%) in non-polar solvents due to poor solubility of intermediates .

Q. What strategies resolve contradictory biological activity data (e.g., IC₅₀ variability across assays)?

- Methodology :

- Assay Validation : Compare results across orthogonal methods (e.g., fluorescence polarization vs. radiometric binding assays).

- Structural Analogues : Synthesize derivatives to isolate pharmacophore contributions (e.g., replacing phenyl with fluorophenyl ).

- Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends in structure-activity relationships (SAR) .

Q. How does computational modeling predict target interactions for this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT₁A/2A). Key interactions: piperazine N-H bonds with Asp116 (5-HT₁A) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS).

- QSAR Models : Corrogate electronic parameters (HOMO-LUMO gaps) with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.